molecular formula C26H24FNO5 B194406 Dihydroxy Diketo Atorvastatin Impurity CAS No. 1046118-44-8

Dihydroxy Diketo Atorvastatin Impurity

Cat. No.: B194406
CAS No.: 1046118-44-8
M. Wt: 449.5 g/mol
InChI Key: KNFWPOXFDYWKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Atorvastatin, the parent compound of Dihydroxy Diketo Atorvastatin Impurity, is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .

Future Directions

Dihydroxy Diketo Atorvastatin Impurity is a stable Atorvastatin formulation . It is used for research purposes only . Further knowledge of its in vivo biodistribution may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWPOXFDYWKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648381
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046118-44-8
Record name 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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